![molecular formula C14H11N3O3 B6150502 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile CAS No. 1010100-27-2](/img/no-structure.png)
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma . It is also known as 1H-Isoindole-1,3 (2H)-dione, 2- (2,6-dioxo-3-piperidinyl)-5- (4-piperidinyl)- .
Synthesis Analysis
Based on 2- (2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1 H NMR, 13 C NMR, and MS . The molecular formula is C13H9FN2O4 .Chemical Reactions Analysis
The compound has been involved in several chemical reactions, including substitution, click reaction, and addition reaction, to form a series of novel pomalidomide linked with diphenylcarbamide derivatives .Physical And Chemical Properties Analysis
The molecular weight of the compound is 276.22 g/mol . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Cereblon Modulation
This compound has been used in the design and synthesis of a novel series of derivatives as cereblon (CRBN) modulators . The results of the CCK8 assay revealed potent antiproliferative activity for the selected compound 10a against NCI-H929 (IC50=2.25 µM) and U239 (IC50=5.86 µM) cell lines .
Antiproliferative Activity
The compound has shown potent antiproliferative activity against certain cell lines. For instance, it has been found to be effective against NCI-H929 and U239 cell lines .
Inhibition of TNF-α Level
The compound can inhibit the TNF-α level (IC50=0.76 µM) in LPS stimulated PMBC and showed nearly no toxicity to this normal human cell line .
Inhibitory Activity Against CRBN
The TR-FRET assay showed the compound having potent inhibitory activity against CRBN (IC50=4.83 µM), and the docking study confirmed a nice fitting of 10a into the active sites of CRBN .
Induction of Apoptotic Events
Further biology studies revealed the compound can increase the apoptotic events, arrest the NCI-H929 cells at G0/G1 cell cycle, and induce the ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4CRBN .
Potential Antitumor Drug
These preliminary results suggested that the compound could serve as a potential antitumor drug and worthy of further investigation .
Protease Substrate
Precursor for Synthesis
Wirkmechanismus
Target of Action
The primary target of this compound is Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins . This compound acts as a functionalized cereblon ligand .
Mode of Action
The compound interacts with its target, CRBN, by binding to it. This binding allows the compound to act as a ligand for the development of Thalidomide based PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by tagging unwanted proteins for degradation .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . By acting as a ligand for PROTACs, it enables the degradation of target proteins through the ubiquitin-proteasome system . This system is a crucial pathway for the degradation of intracellular proteins .
Result of Action
The result of the compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted. For instance, if the target proteins are involved in disease processes, their degradation could potentially ameliorate the disease .
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile' involves the condensation of 3,4-dioxopiperidine with isatin followed by the addition of malononitrile and subsequent cyclization to form the final product.", "Starting Materials": [ "3,4-dioxopiperidine", "isatin", "malononitrile" ], "Reaction": [ "Step 1: Condensation of 3,4-dioxopiperidine with isatin in the presence of a base such as potassium carbonate to form the intermediate 2-(2,6-dioxopiperidin-3-yl)-1-oxoindoline.", "Step 2: Addition of malononitrile to the intermediate in the presence of a base such as sodium ethoxide to form the intermediate 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-indole-5-carbonitrile.", "Step 3: Cyclization of the intermediate in the presence of a Lewis acid such as zinc chloride to form the final product 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile." ] } | |
CAS-Nummer |
1010100-27-2 |
Produktname |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile |
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.